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Introduction

Keratin 8 (K8) is a type II intermediate filament protein that, together with its type I partner

Keratin 18 (K18), forms the primary cytoskeletal network in simple-type epithelia. Beyond its

structural role in maintaining cellular integrity and resilience against mechanical stress, K8 is a

critical regulator of various cellular processes, including cell signaling, proliferation, migration,

and apoptosis. The functional diversity of K8 is intricately controlled by a wide array of post-

translational modifications (PTMs). These modifications act as molecular switches, dynamically

altering K8's properties, such as filament organization, solubility, and its interaction with other

proteins. Consequently, aberrant PTMs of K8 have been implicated in the pathogenesis of

various human diseases, including liver diseases and cancer, making them attractive targets for

therapeutic intervention.[1][2][3]

This technical guide provides an in-depth exploration of the major PTMs of K8, including

phosphorylation, ubiquitination, glycosylation, acetylation, and methylation. It summarizes key

quantitative data, details relevant experimental protocols, and visualizes the associated

signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug

development professionals in the field.
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Phosphorylation
Phosphorylation is the most extensively studied PTM of K8, playing a crucial role in regulating

filament dynamics, solubility, and interaction with associated proteins.[4] K8 phosphorylation is

a dynamic process, with specific kinases and phosphatases controlling the phosphorylation

status of various serine and threonine residues, primarily within the head and tail domains.[5]

Key Phosphorylation Sites and Functional
Consequences
Numerous phosphorylation sites have been identified on K8, each with distinct functional

implications. Hyperphosphorylation of keratins is often observed in response to cellular stress,

such as heat shock, viral infections, and exposure to toxins, and is a hallmark of disease

progression in conditions like chronic hepatitis C infection and cirrhosis.[6][7]

Table 1: Major Phosphorylation Sites of Keratin 8 and their Functional Significance
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Phosphorylati
on Site

Kinase(s)
Cellular
Process/Functi
on

Disease
Relevance

Reference(s)

Ser27, Ser35,

Ser36
-

Increased

phosphorylation

during disc

degeneration

Intervertebral

Disc

Degeneration

[5]

Ser34 Aurora B Cytokinesis - [8]

Ser43 PKN
Autophagosome

initiation

Intervertebral

Disc

Degeneration

[5]

Ser73 -

Modulates

protein turnover;

dephosphorylatio

n promotes

degradation

- [9][10]

Ser431 MAPKs (ERK)

Regulates

keratin filament

reorganization

and cell

migration

Cancer [6][11]

Signaling Pathways Regulating K8 Phosphorylation
Several signaling pathways converge on K8 to regulate its phosphorylation status. The

Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK-ERK cascade, is a

key regulator of K8 phosphorylation at Ser431 in response to stimuli like

sphingosylphosphorylcholine (SPC), leading to keratin filament reorganization and enhanced

tumor cell migration.[6][11] During cell division, Aurora B kinase phosphorylates K8 at Ser34,

which is essential for proper cytokinesis.[8] In the context of mechanical stress, the RHOA-PKN

pathway can lead to K8 phosphorylation at Ser43, impacting autophagy.[5]
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Caption: Signaling pathways regulating K8 phosphorylation.

Experimental Protocols for Studying K8
Phosphorylation
A common method to assess K8 phosphorylation at specific sites involves western blotting

using phospho-specific antibodies.

Cell Lysis: Cells are lysed in a buffer containing phosphatase inhibitors (e.g., sodium fluoride,

sodium orthovanadate) to preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration of the lysates is determined using a

standard assay (e.g., BCA assay).

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE

and transferred to a PVDF or nitrocellulose membrane.

Immunodetection: The membrane is blocked and then incubated with a primary antibody

specific for a phosphorylated K8 site (e.g., anti-phospho-K8 Ser431). A horseradish
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peroxidase (HRP)-conjugated secondary antibody is then used for detection via

chemiluminescence. Total K8 and a loading control (e.g., actin) should be probed on the

same membrane to normalize the signal.

Mass spectrometry (MS) is a powerful tool for identifying and quantifying phosphorylation sites

on a global scale.

Sample Preparation: K8 is immunoprecipitated from cell lysates and separated by SDS-

PAGE. The K8 band is excised and subjected to in-gel digestion with trypsin.

Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation,

phosphopeptides are often enriched from the digest using techniques like Titanium Dioxide

(TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS). The fragmentation spectra are then searched

against a protein database to identify the sequence of the phosphopeptides and pinpoint the

exact site of phosphorylation.[12][13][14]

Ubiquitination
Ubiquitination is the covalent attachment of ubiquitin, a small regulatory protein, to lysine

residues of a target protein. This process can signal for protein degradation via the

proteasome, alter protein localization, or modulate protein-protein interactions.

K8 Ubiquitination and Protein Turnover
K8 and K18 are subject to ubiquitination, which serves as a mechanism for regulating their

turnover.[15][16] The degradation of keratin proteins is a regulated process, with

phosphorylation often preceding ubiquitination.[4] Specifically, phosphorylation of K8 can

contribute to its stabilization, suggesting a complex interplay between these two PTMs in

controlling keratin homeostasis.[9][16] Proteasome inhibition leads to the accumulation of

ubiquitinated and phosphorylated keratin species, confirming that the ubiquitin-proteasome

pathway is involved in keratin degradation.[4][9]

Table 2: Quantitative Data on K8 Ubiquitination and Degradation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25852188/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7059822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4301092/
https://www.semanticscholar.org/paper/Keratins-Turn-over-by-Ubiquitination-in-a-Fashion-Ku-Omary/a26fc5835e8fe7e270b6af308f6be63f72d2ac92
https://pubmed.ncbi.nlm.nih.gov/10791969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3137152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174842/
https://pubmed.ncbi.nlm.nih.gov/10791969/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3137152/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174842/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Condition
K8 Degradation
(after 1-hr chase)

Implication Reference(s)

Wild-type K8 14% Basal turnover rate [9][10]

K8 S73A mutant 52%
Phosphorylation at

S73 stabilizes K8
[9][10]

K8 S73D mutant

(phosphomimetic)
26%

Mimicking

phosphorylation

partially protects from

degradation

[9][10]

Experimental Protocols for Studying K8 Ubiquitination
This assay is used to detect ubiquitinated K8 in cells.

Transfection: Cells are co-transfected with plasmids encoding for K8 and His-tagged

ubiquitin.

Cell Treatment: Cells may be treated with a proteasome inhibitor (e.g., MG132 or ALLN) for

several hours before harvesting to allow for the accumulation of ubiquitinated proteins.[9]

Lysis and Purification: Cells are lysed under denaturing conditions (e.g., in a buffer

containing 8M urea) to disrupt protein-protein interactions. The His-tagged ubiquitinated

proteins are then purified from the lysate using nickel-nitrilotriacetic acid (Ni-NTA) agarose

beads.

Immunoblotting: The purified proteins are eluted, separated by SDS-PAGE, and

immunoblotted with an anti-K8 antibody to detect ubiquitinated K8 species, which will appear

as a ladder of higher molecular weight bands.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2174842/
https://rupress.org/jcb/article/149/3/547/45310/Keratins-Turn-over-by-Ubiquitination-in-a
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174842/
https://rupress.org/jcb/article/149/3/547/45310/Keratins-Turn-over-by-Ubiquitination-in-a
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174842/
https://rupress.org/jcb/article/149/3/547/45310/Keratins-Turn-over-by-Ubiquitination-in-a
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2174842/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Co-transfect cells with
K8 and His-Ubiquitin

Treat with
Proteasome Inhibitor

(e.g., MG132)

Lyse cells under
denaturing conditions

Purify His-Ubiquitinated
proteins with Ni-NTA beads

Elute purified proteins

Analyze by SDS-PAGE
and Western Blot

with anti-K8 antibody

End:
Detect ladder of
ubiquitinated K8

Click to download full resolution via product page

Caption: Workflow for in vivo ubiquitination assay.

Glycosylation
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Keratin 8 undergoes O-linked N-acetylglucosamine (O-GlcNAc) glycosylation, a dynamic and

reversible modification that occurs on serine and threonine residues. This PTM is often found in

competition with phosphorylation for the same or nearby sites and plays a role in various

cellular processes.

Role of K8/K18 Glycosylation
While much of the research has focused on K18, K8 is also known to be O-GlcNAcylated, and

these modifications often occur concurrently with phosphorylation.[17][18] Keratin glycosylation

has been shown to have a protective function in epithelial tissues, particularly in the liver.[17]

[19] For instance, loss of K18 glycosylation renders mice more susceptible to liver injury and

apoptosis. This protective effect is mediated, at least in part, by the influence of keratin

glycosylation on the activation of cell survival kinases like Akt1.[17][19]

Experimental Protocols for Detecting K8 Glycosylation
This method can be used to label terminal GlcNAc residues on proteins.

Immunoprecipitation: K8 is immunoprecipitated from cell lysates.

Galactosylation Reaction: The immunoprecipitated K8 is incubated with bovine

galactosyltransferase in the presence of UDP-[3H]galactose. The enzyme transfers

radiolabeled galactose to terminal GlcNAc residues.

Analysis: The labeled K8 is then separated by SDS-PAGE, and the incorporation of

radioactivity is detected by fluorography.

Lectins that specifically bind to O-GlcNAc, such as Wheat Germ Agglutinin (WGA), can be used

to detect or enrich for glycosylated K8.

Enrichment: Cell lysates can be passed over a column containing WGA-conjugated beads to

enrich for glycosylated proteins, including K8.

Lectin Blotting: Following SDS-PAGE and transfer to a membrane, glycosylated K8 can be

detected by probing with HRP-conjugated WGA.

Acetylation and Methylation
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Acetylation and methylation are PTMs that occur on lysine and arginine residues, respectively.

Recent studies have begun to elucidate the role of these modifications in regulating keratin

function.

K8 Acetylation and Methylation Sites and their Impact
Specific acetylation and methylation sites have been identified on K8 through mass

spectrometry and site-directed mutagenesis.[20][21] These modifications have been shown to

modulate the stability of keratin proteins.

Table 3: Acetylation and Methylation Sites of Keratin 8

Modification Site
Functional
Consequence

Reference(s)

Acetylation Lys108

Limited change in

protein stability

compared to wild-type

[20][22]

Methylation Arg47

Mutation to Ala or Lys

significantly reduces

protein stability

[20][22][23]

Mutations at the methylation site K8-Arg47 lead to a significant reduction in protein stability,

highlighting the importance of this modification for maintaining the integrity of the keratin

network.[20][22][23]

Experimental Protocols for Studying K8 Acetylation and
Methylation

Cell Lysis and IP: Cells are lysed, and the lysates are subjected to immunoprecipitation using

antibodies that specifically recognize acetylated lysine (AcK) or methylated arginine (MeR).

Immunoblotting: The immunoprecipitated proteins are then analyzed by western blotting with

an anti-K8 antibody to determine if K8 is acetylated or methylated.[21][22]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31199680/
https://www.researchgate.net/figure/Identification-of-acetylation-methylation-sites-of-K8-and-K18-using-acetylation-and_fig2_333788983
https://www.benchchem.com/product/b1575351?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31199680/
https://www.researchgate.net/publication/333788983_Liver_disease-associated_keratin_8_and_18_mutations_modulate_keratin_acetylation_and_methylation
https://pubmed.ncbi.nlm.nih.gov/31199680/
https://www.researchgate.net/publication/333788983_Liver_disease-associated_keratin_8_and_18_mutations_modulate_keratin_acetylation_and_methylation
https://www.researchgate.net/figure/Mutation-of-acetylation-or-methylation-sites-on-keratins-alters-their-protein-stability_fig3_333788983
https://pubmed.ncbi.nlm.nih.gov/31199680/
https://www.researchgate.net/publication/333788983_Liver_disease-associated_keratin_8_and_18_mutations_modulate_keratin_acetylation_and_methylation
https://www.researchgate.net/figure/Mutation-of-acetylation-or-methylation-sites-on-keratins-alters-their-protein-stability_fig3_333788983
https://www.researchgate.net/figure/Identification-of-acetylation-methylation-sites-of-K8-and-K18-using-acetylation-and_fig2_333788983
https://www.researchgate.net/publication/333788983_Liver_disease-associated_keratin_8_and_18_mutations_modulate_keratin_acetylation_and_methylation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To study the function of a specific acetylation or methylation site, the corresponding lysine or

arginine residue can be mutated to a residue that cannot be modified (e.g., arginine for lysine,

or alanine for arginine). The stability and filament-forming properties of the mutant K8 can then

be compared to the wild-type protein.[22][23]
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Caption: Workflow for analyzing PTM site function via mutagenesis.

Conclusion
The post-translational modification of Keratin 8 is a complex and dynamic process that is

fundamental to its diverse cellular functions. Phosphorylation, ubiquitination, glycosylation,

acetylation, and methylation each contribute to the intricate regulation of keratin filament

dynamics, protein stability, and signaling. A comprehensive understanding of these PTMs and

the pathways that govern them is crucial for elucidating the role of K8 in both normal

physiology and disease. The experimental approaches detailed in this guide provide a

framework for investigating K8 PTMs, which will be instrumental in identifying novel diagnostic

markers and therapeutic targets for a range of epithelial diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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